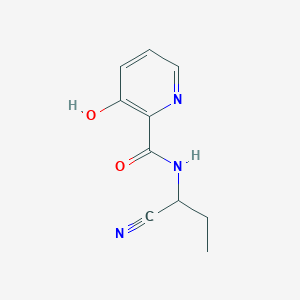
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide, also known as CHPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CHPG is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Wirkmechanismus
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide exerts its effects by selectively binding to and activating mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of mGluR5 receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylate cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, and the regulation of neuronal excitability. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has also been shown to have neuroprotective effects and to reduce the symptoms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in lab experiments is its selectivity for mGluR5 receptors, which allows for the specific activation of these receptors without affecting other receptors. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide is also relatively stable and easy to synthesize, making it a useful tool for studying mGluR5 receptors. However, one limitation of using N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide is its potential toxicity at high concentrations, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in scientific research. One potential direction is the development of new therapeutic agents for neurological disorders based on the selective activation of mGluR5 receptors. Another direction is the use of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in the study of other physiological processes that are regulated by mGluR5 receptors, such as pain perception and addiction. Additionally, the development of new analogs of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide with improved selectivity and potency could further enhance its usefulness as a research tool.
Synthesemethoden
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with cyanopropyltriethylammonium bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using various chromatographic techniques, such as flash chromatography, to obtain pure N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been widely used in scientific research due to its ability to selectively activate mGluR5 receptors. These receptors are known to play a crucial role in various physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been used to study the role of mGluR5 receptors in these processes and to develop potential therapeutic agents for these diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-7(6-11)13-10(15)9-8(14)4-3-5-12-9/h3-5,7,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYZUGLSVPOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C(C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

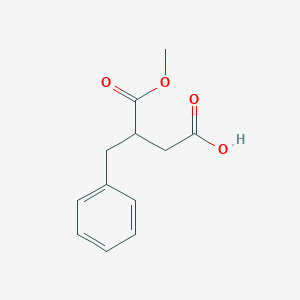

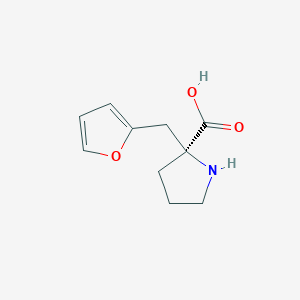
![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)
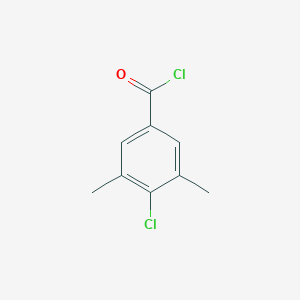
![4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2417534.png)
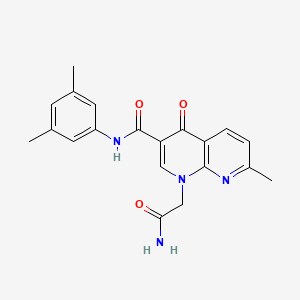
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)

![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
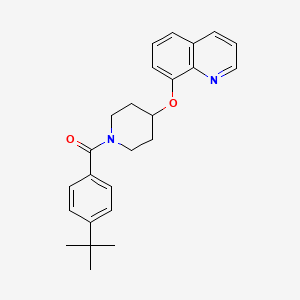
![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)
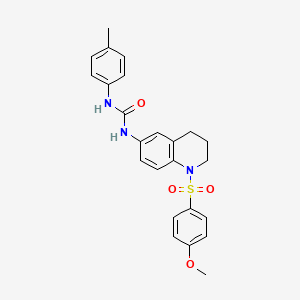
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)